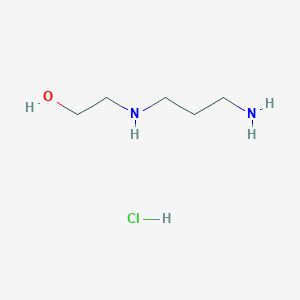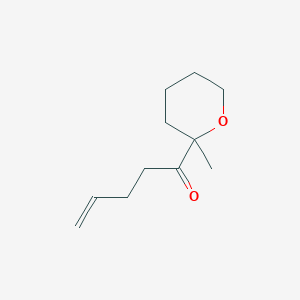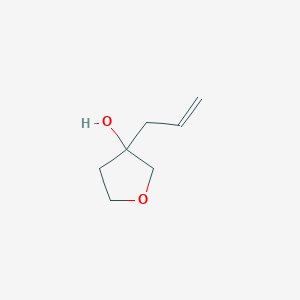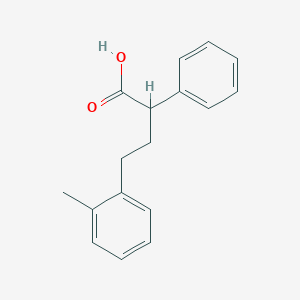
4-(2-Methylphenyl)-2-phenylbutanoic acid
Descripción general
Descripción
4-(2-Methylphenyl)-2-phenylbutanoic acid, also known as fenoprofen, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation. It was first synthesized in the 1960s and has since been extensively studied for its therapeutic potential.
Mecanismo De Acción
Fenoprofen works by inhibiting the activity of COX enzymes, specifically COX-1 and COX-2. COX-1 is responsible for the production of prostaglandins that protect the stomach lining and maintain kidney function. COX-2, on the other hand, is induced during inflammation and is responsible for the production of prostaglandins that cause pain and inflammation. By inhibiting both COX-1 and COX-2, 4-(2-Methylphenyl)-2-phenylbutanoic acid can reduce pain and inflammation without causing gastrointestinal or renal side effects.
Biochemical and Physiological Effects:
Fenoprofen has been shown to reduce pain and inflammation in a variety of conditions, including osteoarthritis, rheumatoid arthritis, and gout. It has also been shown to have antipyretic (fever-reducing) properties. Fenoprofen is rapidly absorbed after oral administration and has a half-life of approximately 3-4 hours.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Fenoprofen has been widely used in laboratory experiments to study the mechanisms of inflammation and pain. Its well-characterized pharmacological profile and availability in pure form make it a useful tool for researchers. However, its short half-life and potential for side effects limit its use in long-term studies.
Direcciones Futuras
There are several areas of research that could benefit from further study of 4-(2-Methylphenyl)-2-phenylbutanoic acid. These include:
1. Development of novel formulations with improved pharmacokinetic properties and reduced side effects.
2. Investigation of the role of 4-(2-Methylphenyl)-2-phenylbutanoic acid in the treatment of other inflammatory conditions, such as asthma and inflammatory bowel disease.
3. Study of the molecular mechanisms underlying the anti-inflammatory and analgesic effects of 4-(2-Methylphenyl)-2-phenylbutanoic acid.
4. Exploration of the potential for 4-(2-Methylphenyl)-2-phenylbutanoic acid to synergize with other drugs for the treatment of pain and inflammation.
In conclusion, 4-(2-Methylphenyl)-2-phenylbutanoic acid is a well-studied NSAID with anti-inflammatory and analgesic properties. Its mechanism of action involves inhibition of COX enzymes, and it has been shown to be effective in the treatment of several inflammatory conditions. While it has limitations in terms of its short half-life and potential for side effects, it remains a useful tool for scientific research and has several potential future directions for investigation.
Aplicaciones Científicas De Investigación
Fenoprofen has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a type of inflammatory mediator. This inhibition leads to a reduction in pain and inflammation.
Propiedades
IUPAC Name |
4-(2-methylphenyl)-2-phenylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2/c1-13-7-5-6-8-14(13)11-12-16(17(18)19)15-9-3-2-4-10-15/h2-10,16H,11-12H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZFSNBYITMFEKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(C2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methylphenyl)-2-phenylbutanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



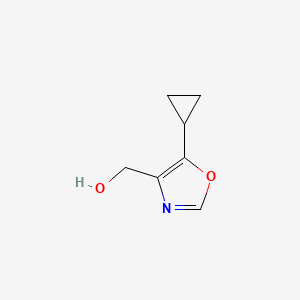
![[2-methyl-2-(1-methylcyclopropyl)cyclopropyl]methanol, Mixture of diastereomers](/img/structure/B3379062.png)
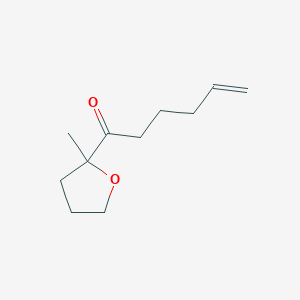
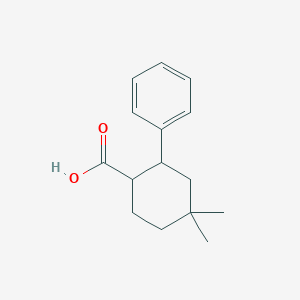

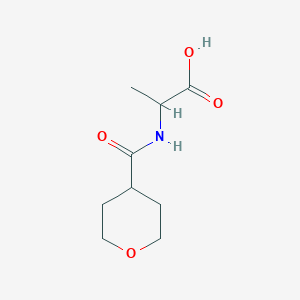


![3-[(4-Fluorophenyl)sulfanyl]propanenitrile](/img/structure/B3379110.png)
